molecular formula C6H3BrF3MgN B14869782 (4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide

(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide

Cat. No.: B14869782
M. Wt: 250.30 g/mol
InChI Key: MQYRQFAHAJECFB-UHFFFAOYSA-M
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Description

(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF) is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds known for their reactivity and versatility in forming carbon-carbon bonds. The presence of the trifluoromethyl group and the pyridine ring in its structure makes it particularly useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide typically involves the reaction of 4-(trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. THF is often used as the solvent due to its ability to solubilize both the Grignard reagent and the organic substrates.

Major Products

The major products formed from reactions involving this compound include alcohols, substituted pyridines, and various carbon-carbon bonded compounds.

Scientific Research Applications

(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is used extensively in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: Used in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Used in the preparation of novel materials with unique properties.

    Agricultural Chemistry: Involved in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The trifluoromethyl group and the pyridine ring enhance the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)phenyl)magnesium bromide
  • (2-(Trifluoromethyl)phenyl)magnesium bromide
  • (4-(Trifluoromethyl)pyridin-3-yl)magnesium bromide

Uniqueness

(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is unique due to the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct reactivity and selectivity, making it particularly useful in the synthesis of complex organic molecules and in applications requiring high precision and efficiency.

Properties

Molecular Formula

C6H3BrF3MgN

Molecular Weight

250.30 g/mol

IUPAC Name

magnesium;4-(trifluoromethyl)-2H-pyridin-2-ide;bromide

InChI

InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-1-3-10-4-2-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

MQYRQFAHAJECFB-UHFFFAOYSA-M

Canonical SMILES

C1=CN=[C-]C=C1C(F)(F)F.[Mg+2].[Br-]

Origin of Product

United States

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